

Binimetinib-d3 pharmacokinetic properties

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Compound of Interest

Compound Name: *Binimetinib-d3*

Cat. No.: *B15615240*

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An In-Depth Technical Guide to the Pharmacokinetic Properties of Binimetinib

Disclaimer: This document focuses on the pharmacokinetic properties of binimetinib.

Binimetinib-d3, a deuterated version, is primarily used as an internal standard in analytical assays. While its core pharmacokinetic properties are expected to be similar to binimetinib, the rate of metabolism can differ. The data presented here is for the non-deuterated compound.

Introduction

Binimetinib is a potent and selective, reversible inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.^{[1][2]} By inhibiting MEK1 and MEK2, binimetinib blocks the downstream signaling of the RAS/RAF/MEK/ERK pathway, which is often constitutively activated in various cancers, leading to uncontrolled cell proliferation.^{[3][4][5]} This guide provides a comprehensive overview of the pharmacokinetic properties of binimetinib, detailing its absorption, distribution, metabolism, and excretion (ADME), along with the experimental methodologies used to determine these characteristics.

Pharmacokinetic Profile

The pharmacokinetic parameters of binimetinib have been characterized in healthy subjects and patients with solid tumors.^{[1][6]} Following twice-daily dosing, a steady state is achieved with a 1.5-fold accumulation.^{[6][7]}

Absorption

Binimetinib is orally bioavailable and rapidly absorbed.^{[6][8]}

Table 1: Absorption Characteristics of Binimetinib

Parameter	Value	Reference
Oral Bioavailability	~50%	[8]
Time to Maximum Concentration (Tmax)	1.6 hours	[6][7]
Effect of High-Fat Meal on Exposure	No significant effect	[6][7]

Distribution

Binimetinib exhibits high plasma protein binding and distributes into the tissues.[1][7]

Table 2: Distribution Characteristics of Binimetinib

Parameter	Value	Reference
Plasma Protein Binding	97%	[1][7]
Apparent Volume of Distribution (Vd)	92 L	[1][6][7]
Blood-to-Plasma Ratio	0.72	[1][7]

Metabolism

Binimetinib is extensively metabolized, primarily through glucuronidation.[1][6][7]

Table 3: Metabolism of Binimetinib

Pathway	Enzymes Involved	Contribution	Reference
Glucuronidation	UGT1A1	~61% of metabolism	[1][6][7]
N-dealkylation	CYP1A2, CYP2C19	Forms active metabolite M3	[1][6][7]
Amide Hydrolysis	-	Minor pathway	[1][6][7]
Loss of ethane-diol from side chain	-	Minor pathway	[1][6][7]

The active metabolite, M3 (N-desmethyl binimetinib), is approximately equipotent to the parent drug but circulates at significantly lower concentrations, representing about 8.6% of the binimetinib exposure.[1][6][9]

Excretion

Binimetinib and its metabolites are eliminated through both feces and urine.[6]

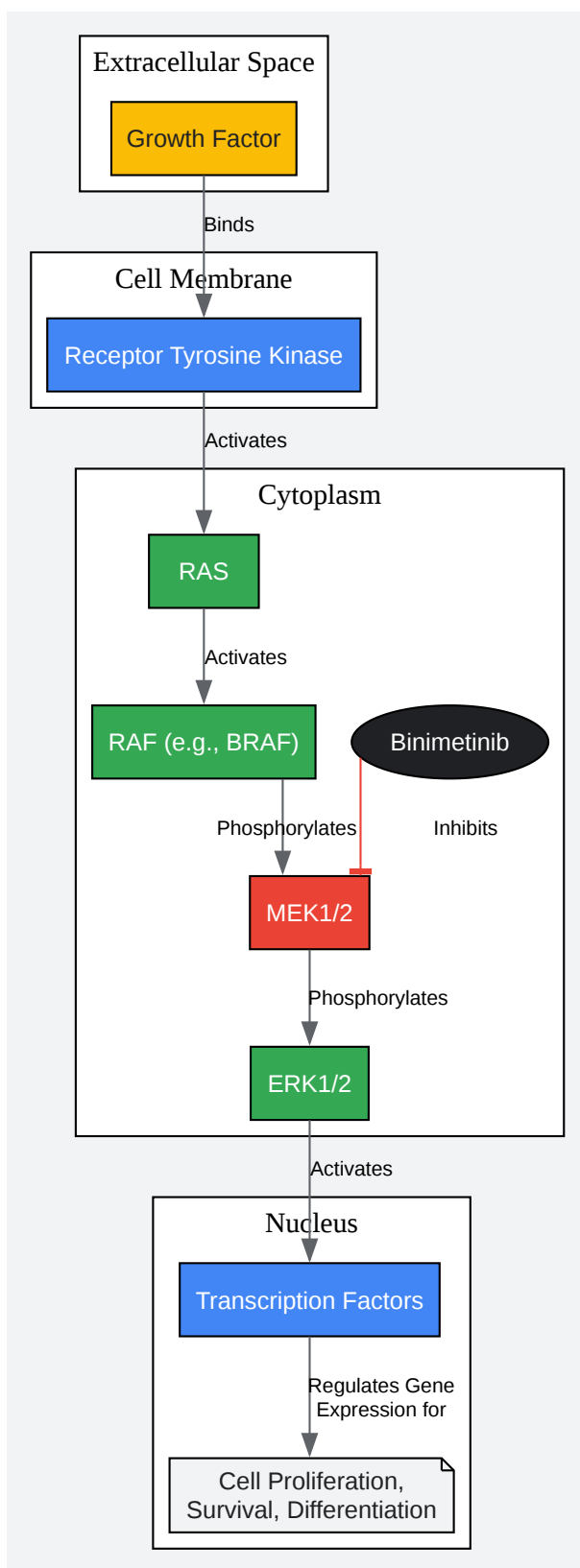
Table 4: Excretion of Binimetinib and its Metabolites

Parameter	Value	Reference
Total Recovery in Excreta	93.6%	[9][10]
Fecal Excretion (% of dose)	62% (32% as unchanged drug)	[6]
Urinary Excretion (% of dose)	31% (6.5% as unchanged drug)	[6]
Terminal Half-life (t _{1/2})	3.5 hours	[6][7]
Apparent Clearance (CL/F)	20.2 L/h	[6][7]

Signaling Pathway

Binimetinib targets the MEK1 and MEK2 proteins in the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[3]

[4][11] Mutations in genes such as BRAF and NRAS can lead to the hyperactivation of this pathway, promoting tumorigenesis.[4][5]



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Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Binimetinib.

Experimental Protocols

The pharmacokinetic properties of binimetinib were determined through a series of in vitro and in vivo studies. Below are representative methodologies.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A common approach to defining the ADME properties of a drug candidate is a human mass balance study using a radiolabeled version of the compound.

Objective: To determine the routes and rates of metabolism and excretion of binimetinib and to identify the major circulating metabolites.

Methodology:

- Study Population: A small cohort of healthy male subjects.[9][10]
- Drug Administration: A single oral dose of [14C]-labeled binimetinib (e.g., 45 mg) is administered.[9][10]
- Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals over a period sufficient to capture the majority of the drug's elimination (e.g., up to 168 hours post-dose).
- Analysis:
 - Total radioactivity in all samples is measured using liquid scintillation counting to determine the extent of absorption and routes of excretion.
 - Plasma, urine, and fecal samples are profiled for metabolites using liquid chromatography coupled with mass spectrometry (LC-MS) and radiometric detection.

- The structure of metabolites is elucidated using high-resolution mass spectrometry and comparison to synthetic standards.
- Pharmacokinetic Analysis: Plasma concentration-time data for the parent drug and total radioactivity are used to calculate key pharmacokinetic parameters such as AUC, C_{max}, T_{max}, t_{1/2}, and clearance.

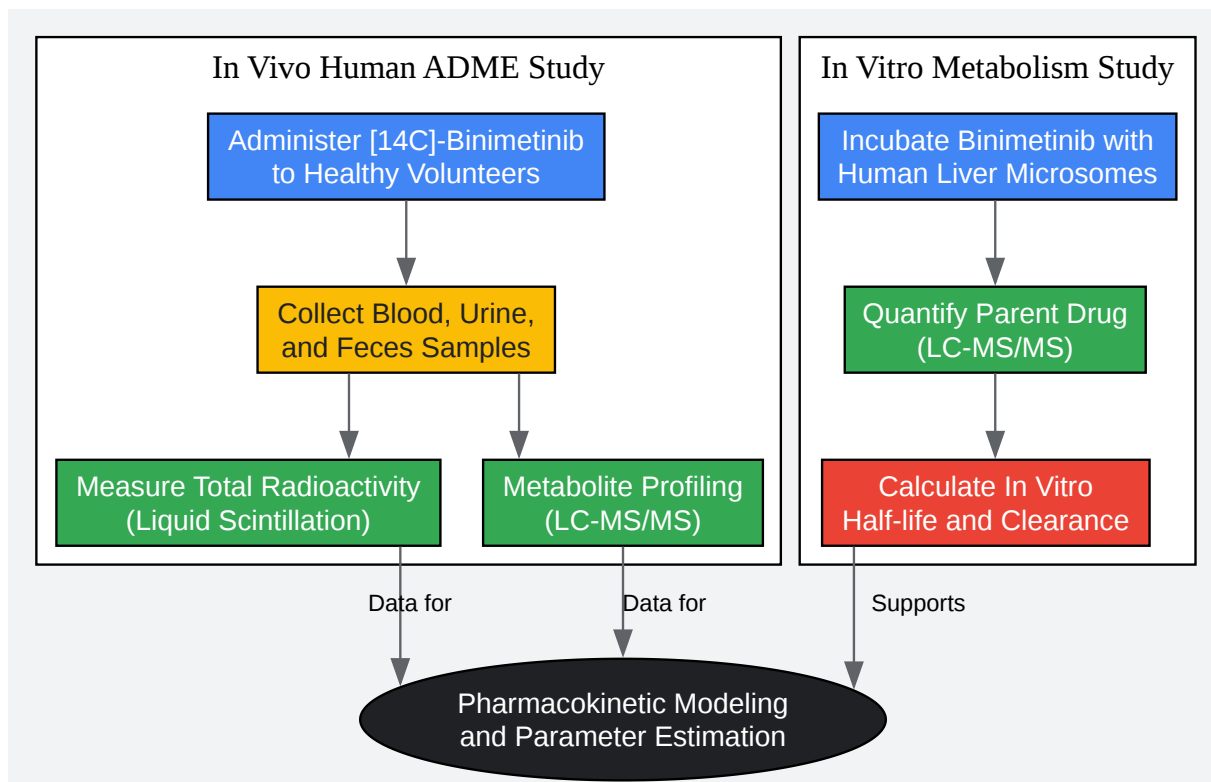
In Vitro Metabolic Stability Assay

In vitro assays are crucial for predicting the metabolic fate of a drug in humans and for identifying the enzymes responsible for its metabolism.

Objective: To assess the metabolic stability of binimetinib and identify the primary metabolizing enzymes.

Methodology:

- Test System: Human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[\[12\]](#)
- Incubation: Binimetinib is incubated with HLMs in the presence of necessary cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGT enzymes) at 37°C.
- Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Sample Processing: The reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile), and the samples are centrifuged to precipitate proteins.
- Analysis: The concentration of binimetinib remaining in the supernatant at each time point is quantified using a validated LC-MS/MS method.
- Data Analysis: The rate of disappearance of binimetinib is used to calculate the in vitro half-life (t_{1/2}) and intrinsic clearance (CL_{int}). These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.



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